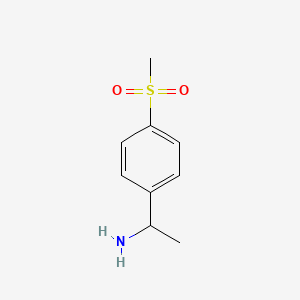

1-(4-(Methylsulfonyl)phenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylsulfonylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAMLZUKCSRXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371689 | |

| Record name | 1-[4-(Methanesulfonyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-90-5 | |

| Record name | 1-[4-(Methanesulfonyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(Methylsulfonyl)phenyl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-(4-(Methylsulfonyl)phenyl)ethanamine" synthesis protocols

An In-depth Technical Guide to the Synthesis of 1-(4-(Methylsulfonyl)phenyl)ethanamine

For the Modern Researcher and Drug Development Professional

Introduction

This compound is a key chemical intermediate recognized for its role in the synthesis of various pharmacologically active molecules and as a valuable building block in medicinal chemistry.[1] Its structure, featuring a chiral center and a sulfonyl group, makes it a versatile scaffold for drug design. The compound has a molecular formula of C9H13NO2S and a molecular weight of 199.27 g/mol .[1][2] This guide provides a detailed exploration of the primary synthetic pathways to produce this compound, offering both field-proven insights and step-by-step protocols for researchers and drug development professionals. We will delve into methods for synthesizing the racemic mixture and strategies for obtaining enantiomerically pure forms, which are often critical for therapeutic applications.

Part 1: Synthesis of Racemic this compound

The synthesis of the racemic form of this compound is typically achieved through two principal strategies: the reductive amination of a ketone precursor or the oxidation of a sulfur-containing analogue.

Method 1: Reductive Amination of 4-(Methylsulfonyl)acetophenone

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control.[3] The process involves the reaction of a ketone, in this case, 4-(methylsulfonyl)acetophenone, with an amine source to form an intermediate imine, which is then reduced in situ to the desired amine.[4] This one-pot approach is widely used in industrial applications to avoid the isolation of the often-unstable imine intermediate.

Causality and Experimental Choices: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a robust and common choice, capable of reducing both the intermediate imine and the starting ketone.[4] However, for greater selectivity, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred.[5][4] These milder agents are particularly effective at reducing the protonated imine intermediate under weakly acidic conditions, a pH range where the rate of imine formation is optimal, while minimizing the reduction of the starting ketone.[5] The reaction is typically performed in a protic solvent like methanol or ethanol to facilitate both imine formation and the reduction step.

Experimental Workflow: Reductive Amination

Caption: General workflow for reductive amination.

Detailed Protocol: Reductive Amination using Ammonium Acetate and NaBH₃CN

-

Reaction Setup: To a solution of 4-(methylsulfonyl)acetophenone (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 20°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of 2M HCl until the pH is ~2 to destroy excess reducing agent. Then, basify the solution with aqueous NaOH until the pH is >10.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[6] Purify the residue by column chromatography or distillation to obtain this compound.

Sub-Method: The Leuckart-Wallach Reaction

A classic variant of reductive amination, the Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[7][8] The reaction requires elevated temperatures (typically 120-185°C) to drive the reaction, which proceeds through the formation of an N-formyl intermediate, followed by hydrolysis to yield the final amine.[8][9][10]

Causality and Experimental Choices: The Leuckart reaction is advantageous as it uses inexpensive and readily available reagents.[7] Ammonium formate generally gives better yields compared to formamide alone.[8][11] The high temperature is necessary to promote the dissociation of ammonium formate into formic acid and ammonia, which then react with the ketone.[9] The subsequent hydrolysis of the formyl intermediate is a critical final step, typically achieved by heating with aqueous acid (e.g., HCl).[10]

Detailed Protocol: Leuckart Reaction

-

Reaction Setup: Combine 4-(methylsulfonyl)acetophenone (1.0 eq) and ammonium formate (5-10 eq) in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the mixture to 160-170°C and maintain this temperature for 6-12 hours. The reaction mixture will become viscous.

-

Hydrolysis: Cool the reaction mixture and add 20% aqueous hydrochloric acid. Heat the mixture to reflux for 4-8 hours to hydrolyze the intermediate formamide.

-

Workup and Isolation: After cooling, make the solution alkaline with a concentrated NaOH solution. Extract the product with an organic solvent (e.g., toluene or diethyl ether). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude amine.

-

Purification: Purify the product by vacuum distillation or column chromatography.

| Parameter | General Reductive Amination (NaBH₃CN) | Leuckart-Wallach Reaction |

| Amine Source | Ammonium Acetate / Ammonia | Ammonium Formate / Formamide |

| Reducing Agent | Sodium Cyanoborohydride | Formic Acid (from Ammonium Formate) |

| Temperature | 0 - 25°C | 160 - 185°C |

| Reaction Time | 12 - 24 hours | 10 - 20 hours (including hydrolysis) |

| Key Advantages | High selectivity, mild conditions | Low-cost reagents, simple setup |

| Key Disadvantages | More expensive/toxic reagents | High temperatures, potential byproducts |

Method 2: Oxidation of 1-(4-(Methylthio)phenyl)ethanamine

An alternative strategy involves introducing the sulfonyl group at a later stage. This pathway begins with the synthesis of 1-(4-(methylthio)phenyl)ethanamine, which is subsequently oxidized to the desired sulfone.[1]

Causality and Experimental Choices: The oxidation of the sulfide to a sulfone is a robust transformation. It typically proceeds through a sulfoxide intermediate.[1] A common and effective oxidizing agent is hydrogen peroxide (H₂O₂), often in the presence of a catalyst like sodium tungstate or in an acidic medium like acetic acid to increase its efficacy. Careful control of stoichiometry and temperature is necessary to prevent over-oxidation or side reactions and to ensure the reaction proceeds fully to the sulfone state.

Synthetic Workflow: Oxidation Pathway

Caption: Two-step oxidation of a sulfide precursor.

Part 2: Enantioselective Synthesis and Resolution

For many pharmaceutical applications, a single enantiomer of a chiral compound is required.[12] Two primary strategies are employed to obtain enantiomerically pure this compound: asymmetric synthesis and chiral resolution.

Method 3: Catalytic Asymmetric Synthesis

Asymmetric catalysis offers a direct and atom-economical route to a single enantiomer by using a chiral catalyst to guide the stereochemical outcome of a reaction.[1][13] For this target molecule, the most common approach is the asymmetric reduction of the prochiral ketone, 4-(methylsulfonyl)acetophenone, using a chiral catalyst and a hydrogen source.

Causality and Experimental Choices: This method relies on a transition metal complexed with a chiral ligand (e.g., Ru-, Rh-, or Ir-based catalysts) to create a chiral environment.[14] The substrate (ketone) coordinates to the metal center in a specific orientation dictated by the ligand's stereochemistry. The subsequent delivery of a hydride (from a hydrogen source like H₂ gas or a transfer hydrogenation agent) occurs preferentially to one face of the carbonyl, leading to the formation of one enantiomer of the alcohol, which can then be converted to the amine. Alternatively, asymmetric reductive amination can be performed directly.

Method 4: Chiral Resolution of the Racemic Amine

Chiral resolution is a classical and highly effective technique for separating enantiomers.[15] It involves reacting the racemic amine with a single enantiomer of a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[15][16]

Causality and Experimental Choices: Diastereomers, unlike enantiomers, have different physical properties, such as solubility.[12] This difference allows for their separation by methods like fractional crystallization.[15] Tartaric acid and its derivatives (like O,O'-dibenzoyl-tartaric acid or O,O'-di-p-toluoyl-tartaric acid) are common resolving agents for amines.[15][16] The choice of solvent for crystallization is critical, as it significantly influences the solubility difference between the two diastereomeric salts. Once one diastereomer is isolated in pure form, the chiral auxiliary is removed by treatment with a base to liberate the enantiomerically pure amine.[15]

Experimental Workflow: Chiral Resolution

Sources

- 1. benchchem.com [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 9. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 10. scribd.com [scribd.com]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 12. m.youtube.com [m.youtube.com]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 15. stereoelectronics.org [stereoelectronics.org]

- 16. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

Chiral synthesis of "1-(4-(Methylsulfonyl)phenyl)ethanamine"

An In-depth Technical Guide to the Chiral Synthesis of 1-(4-(Methylsulfonyl)phenyl)ethanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal strategies for the chiral synthesis of this compound, a pivotal chiral building block in modern medicinal chemistry. The significance of this molecule stems from its incorporation into a range of pharmacologically active compounds, most notably selective cyclooxygenase-2 (COX-2) inhibitors, where stereochemistry is critical for therapeutic efficacy.[1][2][3] This document delves into three core methodologies: direct asymmetric synthesis via catalytic reduction, biocatalytic kinetic resolution, and preparative chiral chromatography. For each approach, we will explore the underlying chemical principles, provide detailed, field-proven experimental protocols, and present comparative data to guide researchers and process chemists in selecting the optimal strategy for their specific application. The guide concludes with a discussion of analytical techniques for the precise determination of enantiomeric purity, a critical quality attribute in drug development.

Introduction: The Significance of a Chiral Sulfone

This compound is a primary amine featuring a stereogenic center at the α-carbon. The 4-(methylsulfonyl)phenyl moiety is a key pharmacophore, recognized for its metabolic stability and potent hydrogen bond accepting capabilities, which contribute significantly to its binding affinity and selectivity for enzyme active sites like COX-2.[1] The vast majority of biological systems, including drug targets, are inherently chiral. Consequently, the enantiomers of a chiral drug can exhibit profound differences in their pharmacological, pharmacokinetic, and toxicological profiles.[4][5] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[3] Therefore, the development of robust and efficient methods to access single enantiomers, such as the (R)- or (S)-enantiomer of this compound, is a cornerstone of contemporary pharmaceutical synthesis.[1][6]

The choice of synthetic strategy is a critical decision in the drug development pipeline, influenced by factors such as scalability, cost-effectiveness, atom economy, and the required level of enantiopurity. This guide will illuminate the practical advantages and inherent limitations of the most prevalent approaches.

Caption: High-level overview of the primary synthetic routes.

Asymmetric Synthesis: The Direct Enantioselective Approach

Asymmetric synthesis offers the most elegant and atom-economical route to a single enantiomer by converting a prochiral precursor directly into the desired chiral product.[1] For this compound, the logical precursor is the corresponding ketone, 4'-(methylsulfonyl)acetophenone. The core of this strategy lies in the use of a chiral catalyst to control the stereochemical outcome of the reduction of the ketone to the amine.

Core Principle: Asymmetric Reductive Amination

Asymmetric reductive amination involves the reaction of a ketone with an amine source in the presence of a reducing agent and a chiral catalyst.[7][8] This can be performed as a one-pot reaction, which is highly desirable for process efficiency.[9] The key step is the formation of an imine intermediate, which is then reduced stereoselectively. Chiral transition-metal complexes are often employed to achieve high levels of enantiocontrol.[7]

Caption: Workflow for asymmetric reductive amination.

Experimental Protocol: Catalytic Asymmetric Transfer Hydrogenation

This protocol describes a representative procedure for the asymmetric transfer hydrogenation of 4'-(methylsulfonyl)acetophenone.

-

Catalyst Preparation: In a nitrogen-purged glovebox, add the chiral catalyst, such as a Ru(II)-complex with a chiral diamine ligand, to a reaction flask.

-

Reaction Setup: Remove the flask from the glovebox and add 4'-(methylsulfonyl)acetophenone and a suitable solvent (e.g., methanol).

-

Amine Source: Add the amine source, such as ammonium acetate, to the mixture.

-

Hydrogen Source: Add the hydrogen source, typically a formic acid/triethylamine (HCOOH/NEt3) azeotrope.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or HPLC.

-

Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched amine.

Data Presentation

| Catalyst System | H-Source | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

| [RuCl(p-cymene)((R,R)-TsDACH)] | HCOOH/NEt3 | MeOH | 40 | >95 | >98 (S) |

| [IrCp*Cl((S,S)-TsDPEN)] | HCOOH/NEt3 | DCM | 30 | >90 | >97 (R) |

| Chiral Phosphoric Acid / Hantzsch Ester | Toluene | 50 | ~85 | ~95 (R) | |

| (Data are representative examples based on similar transformations and are for illustrative purposes.) |

Enzymatic Kinetic Resolution: The Biocatalytic Approach

Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Biocatalysis, particularly using enzymes like lipases, is exceptionally well-suited for this purpose due to the high enantioselectivity these enzymes exhibit under mild reaction conditions.[10][11][12]

Core Principle

In an enzymatic kinetic resolution of racemic this compound, an enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. This results in a mixture of the acylated (R)-amide and the unreacted (S)-amine. These two compounds, now having different chemical properties, can be easily separated. A key limitation of this method is that the theoretical maximum yield for the desired unreacted enantiomer is 50%.

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

Experimental Protocol: Lipase-Catalyzed Acylation

-

Reaction Setup: To a solution of racemic this compound in an organic solvent (e.g., toluene or MTBE), add an acyl donor (e.g., ethyl acetate or isopropyl acetate).[10]

-

Enzyme Addition: Add the immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the mixture.[10]

-

Incubation: Shake the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Monitor the reaction progress by chiral HPLC, tracking the conversion percentage and the enantiomeric excess of both the remaining amine and the formed amide.

-

Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. The enzyme can often be washed and reused.

-

Separation: Separate the unreacted amine from the formed amide. This can typically be achieved by an acid-base extraction. The amine can be extracted into an aqueous acid phase, leaving the neutral amide in the organic phase.

-

Isolation: Basify the aqueous layer and re-extract the pure amine enantiomer into an organic solvent. Dry and concentrate the solvent to obtain the final product.

Data Presentation

| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. (Amine) (%) | e.e. (Amide) (%) |

| Novozym 435 | Isopropyl Acetate | Toluene | 30 | 10 | 52 | >98 | ~96 |

| Lipase PS | Ethyl Acetate | Heptane | 40 | 24 | 49 | >99 | >99 |

| CAL-A | Vinyl Acetate | MTBE | 35 | 15 | 50 | >97 | >97 |

| (Data are representative examples based on general lipase resolutions and are for illustrative purposes.[10]) |

Chiral Chromatography: The Preparative Separation Approach

When a racemic mixture is already available, direct separation of the enantiomers by preparative chiral chromatography is a viable and powerful strategy. This method leverages the differential interactions between the enantiomers and a chiral stationary phase (CSP) to achieve separation.[13][14]

Core Principle

A solution of the racemic amine is passed through a column packed with a CSP. One enantiomer interacts more strongly with the stationary phase and is therefore retained longer, while the other enantiomer elutes more quickly. This difference in retention time allows for the collection of separate fractions of the pure (R)- and (S)-enantiomers. Polysaccharide-based CSPs are widely used for their broad applicability to amine separations.[15][16][17]

Experimental Protocol: Preparative Chiral HPLC

-

System Preparation: Use a preparative HPLC system equipped with a suitable chiral column (e.g., a 20 mm ID column packed with a cellulose or amylose derivative CSP).

-

Mobile Phase: Prepare the mobile phase, which for normal-phase separation of amines is typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[15]

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase.

-

Injection and Elution: Inject the sample onto the column and begin the elution at a set flow rate.

-

Fraction Collection: Monitor the column effluent with a UV detector. Collect the eluting peaks corresponding to each enantiomer in separate fractions.

-

Product Isolation: Combine the fractions for each enantiomer and remove the solvent under reduced pressure to yield the purified enantiomers.

-

Purity Check: Analyze the purity of each collected enantiomer using analytical chiral HPLC.

Data Presentation: Method Comparison

| Technique | Mobile Phase | Typical Advantages | Typical Disadvantages |

| Chiral HPLC | Organic Solvents (e.g., Hexane/IPA) | Well-established, versatile, high resolution.[18] | Higher solvent consumption, longer run times.[18] |

| Chiral SFC | Supercritical CO2 + Modifier | Faster analysis, lower organic solvent use.[13][18] | Requires specialized instrumentation.[18] |

Analysis: Determination of Enantiomeric Purity

Regardless of the synthetic method chosen, the final and most critical step is to accurately determine the enantiomeric excess (e.e.) of the product.

Core Principle

Enantiomeric excess is a measure of the purity of a chiral sample, defined as: e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100

The most common and reliable method for this is analytical chiral chromatography (HPLC or SFC), which provides baseline separation of the enantiomers, allowing for their quantification by peak area integration.[13][18] An alternative method involves NMR spectroscopy using a chiral solvating agent (CSA).[19][20] The CSA forms transient diastereomeric complexes with the enantiomers, which results in distinct signals in the NMR spectrum that can be integrated.[19][21]

Caption: Logic diagram for determining e.e. via NMR spectroscopy.

Experimental Protocol: e.e. Determination by Chiral HPLC

-

Column: Chiralpak IC or similar polysaccharide-based column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane:Isopropanol (80:20) with 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: Dissolve a small sample (~1 mg/mL) of the amine in the mobile phase. Inject onto the column and record the chromatogram.

-

Calculation: Integrate the peak areas for the two enantiomers (A1 and A2) and calculate the e.e. using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| x 100.

Conclusion

The chiral synthesis of this compound can be successfully achieved through several robust methodologies.

-

Asymmetric Synthesis is the preferred route for large-scale manufacturing due to its high efficiency and atom economy, directly yielding the desired enantiomer from a prochiral starting material.

-

Enzymatic Kinetic Resolution offers exceptional enantioselectivity under mild, environmentally benign conditions, making it an excellent choice for producing high-purity material, albeit with a theoretical maximum yield of 50%.

-

Preparative Chiral Chromatography is a powerful, albeit often more costly, tool for direct separation, providing access to both enantiomers in high purity from a racemic feedstock.

The selection of the optimal synthetic route will ultimately depend on project-specific requirements, including scale, cost, available equipment, and the desired enantiopurity of the final product. Each method described herein represents a validated and reliable system for delivering this critical chiral intermediate to the drug development professional.

References

-

PrepChem.com. (n.d.). Synthesis of 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic resolution of 1-phenylethylamine by amidation reaction in organic medium. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

- Google Patents. (n.d.). EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.

-

ResearchGate. (n.d.). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic resolution of amines (1-4) catalyzed by different commercial lipases. c. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC. Retrieved from [Link]

-

Beilstein Journals. (n.d.). An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Retrieved from [Link]

-

Macmillan Group, Princeton University. (n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biocatalytic Resolution of Enantiomeric Mixtures of 1-Aminoethanephosphonic Acid. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

-

Protocol Exchange. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. Retrieved from [Link]

-

University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Retrieved from [Link]

-

Purdue University Graduate School. (n.d.). DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic asymmetric synthesis of 1,4-enynes. Retrieved from [Link]

-

Protocol Exchange. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The significance of chirality in contemporary drug discovery-a mini review. Retrieved from [Link]

-

YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

-

ResearchGate. (2024). The significance of chirality in contemporary drug discovery-a mini review. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of chiral 2-(4-phenoxyphenylsulfonylmethyl)thiiranes as selective gelatinase inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Significance of Chirality in Drug Design and Development. PMC. Retrieved from [Link]

-

Purdue Chemistry. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC. Retrieved from [Link]

-

MDPI. (2023). Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines. Retrieved from [Link]

-

MDPI. (n.d.). Chiral Organophosphorus Pharmaceuticals: Properties and Application. Retrieved from [Link]

-

PubMed. (2023). Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chiral Drugs: An Overview. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. researchgate.net [researchgate.net]

- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 17. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 21. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-(Methylsulfonyl)phenyl)ethanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction and Postulated Mechanisms

The core structure of 1-(4-(Methylsulfonyl)phenyl)ethanamine, a phenethylamine backbone, is a well-established pharmacophore that interacts with the monoamine transport system. The addition of a methylsulfonyl (-SO₂CH₃) group significantly alters the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which can profoundly influence its interaction with biological targets.[2]

Structural Analogs and Mechanistic Hypotheses: Based on its chemical architecture, we can postulate several primary hypotheses for its mechanism of action:

-

Hypothesis 1 (Primary): Interaction with Monoamine Transporters. The compound is likely to bind to and modulate the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT). This interaction could manifest as reuptake inhibition or as a substrate-like releasing action, both of which would increase synaptic concentrations of the respective neurotransmitters.[3]

-

Hypothesis 2: Direct Receptor Agonism/Antagonism. The compound may directly bind to and activate or block postsynaptic or presynaptic monoamine receptors (e.g., dopamine D₁, D₂, serotonin 5-HT₂, etc.).

-

Hypothesis 3: Enzyme Inhibition. It is plausible that the compound could inhibit enzymes responsible for the degradation of monoamines, such as monoamine oxidase (MAO-A or MAO-B).[4][5]

This guide will provide the experimental workflows necessary to systematically test these hypotheses.

In Vitro Target Identification and Validation

The initial phase of investigation focuses on identifying the primary molecular targets of this compound using established in vitro techniques.

Primary Target Screening: Radioligand Binding Assays

Causality: Before assessing function, we must first determine if the compound physically interacts with our hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[6] This is achieved by measuring the ability of the test compound to displace a known high-affinity radiolabeled ligand.

Experimental Workflow: Competitive Radioligand Binding

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol: Competitive Binding at the Human Dopamine Transporter (hDAT)

-

Membrane Preparation:

-

Culture Human Embryonic Kidney (HEK293) cells stably expressing hDAT.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂).[7]

-

Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7] Resuspend and wash the pellet.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[7] Determine protein concentration using a BCA assay.[7]

-

-

Assay Execution:

-

On the day of the assay, thaw membranes and resuspend in the final binding buffer.

-

In a 96-well plate, add membrane homogenate, 50 µL of the test compound (this compound) at various concentrations, and 50 µL of a radioligand solution, such as [³H]-WIN 35,428 ([³H]CFT), at a fixed concentration (e.g., 10 nM).[7][8]

-

Define non-specific binding using a high concentration of a known DAT inhibitor like 10 µM Benztropine (BTCP).[3]

-

Incubate the plate for 120 minutes at 4°C with gentle agitation.[3][7]

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[7]

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[7]

-

-

Data Analysis:

-

Calculate the concentration of the test compound that inhibits 50% of specific binding (IC₅₀).

-

Convert the IC₅₀ to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[7]

-

Data Presentation: The binding affinities (Kᵢ values) for DAT, SERT, and NET should be determined and summarized.

| Target Transporter | Radioligand | Kᵢ (nM) of this compound |

| Dopamine (DAT) | [³H]CFT | Hypothetical Value |

| Serotonin (SERT) | [³H]Citalopram | Hypothetical Value |

| Norepinephrine (NET) | [³H]Nisoxetine | Hypothetical Value |

| Table 1: Hypothetical Binding Affinity Profile. |

Functional Characterization: Uptake vs. Release

Causality: A positive binding result does not describe the compound's functional effect. It could be an inhibitor (blocker) or a substrate (releaser). These two mechanisms have distinct pharmacological and behavioral profiles. Uptake inhibition assays measure the compound's ability to block the normal transport of neurotransmitters into the cell, while release assays measure its ability to induce reverse transport (efflux).[9]

Detailed Protocol: [³H]-Dopamine Uptake Inhibition Assay

This protocol utilizes transporter-transfected cells, which provides a clean system to study a single human transporter in isolation.[8]

-

Cell Plating: Plate hDAT-expressing HEK293 cells in a 96-well plate and allow them to adhere and grow to near confluence.[9]

-

Preincubation: Wash the cells once with a room temperature buffer (e.g., Krebs-Henseleit buffer, KHB).[8] Then, pre-incubate the cells for 5-10 minutes with various concentrations of this compound.[8][10]

-

Uptake Initiation: Initiate the uptake reaction by adding a buffer containing a fixed concentration of [³H]-dopamine (e.g., 200 nM) along with the corresponding test compound concentrations.[8][10]

-

Termination and Lysis: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.[10]

-

Quantification: Lyse the cells (e.g., with 1% SDS) and measure the intracellular radioactivity using a scintillation counter.[10]

-

Analysis: Determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of dopamine uptake.

Detailed Protocol: Neurotransmitter Release (Efflux) Assay

This assay determines if the compound can induce reverse transport of neurotransmitters.

-

Cell Loading: Plate hDAT-expressing cells and allow them to grow. Preload the cells with a radiolabeled neurotransmitter, such as [³H]-dopamine, by incubating them in a buffer containing the radiotracer for 30-60 minutes.

-

Washing: Gently wash the cells multiple times with a fresh buffer to remove extracellular [³H]-dopamine.

-

Inducing Release: Add a buffer containing various concentrations of this compound or a known releasing agent (e.g., amphetamine) as a positive control.

-

Sample Collection: At specified time points (e.g., 1, 5, 10, 30 minutes), collect the extracellular buffer (supernatant).

-

Quantification: Measure the radioactivity in the collected supernatant. At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.

-

Analysis: Calculate the percentage of total radioactivity released into the buffer at each concentration and time point. Determine the EC₅₀ value, which is the concentration that produces 50% of the maximal release effect.

Data Presentation:

| Functional Assay | Parameter | Value (nM) for this compound |

| [³H]-Dopamine Uptake | IC₅₀ | Hypothetical Value |

| [³H]-Dopamine Release | EC₅₀ | Hypothetical Value |

| Table 2: Hypothetical Functional Activity at DAT. |

Investigating Secondary Targets: MAO Inhibition

Causality: To ensure a comprehensive profile, potential off-target effects must be investigated. Given the compound's structure, inhibition of monoamine oxidase (MAO) is a plausible secondary mechanism.[4] MAO enzymes are critical for degrading neurotransmitters, and their inhibition can lead to increased synaptic amine levels.[4][5]

Detailed Protocol: Fluorometric MAO-A/B Inhibition Assay

This assay uses a non-fluorescent substrate that is converted into a highly fluorescent product by MAO activity. Inhibition is measured as a decrease in fluorescence.

-

Enzyme Preparation: Use recombinant human MAO-A or MAO-B enzymes.[5]

-

Assay Setup: In a 96-well plate, add the MAO enzyme, a buffer, and various concentrations of this compound. Include known selective inhibitors as controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[4]

-

Reaction Initiation: Add the substrate (e.g., a proprietary fluorogenic substrate that produces H₂O₂ upon deamination) to initiate the reaction.[11] A coupled reaction with horseradish peroxidase and a probe like Amplex Red will generate the fluorescent product resorufin.

-

Fluorescence Measurement: Incubate at 37°C and measure the increase in fluorescence over time using a plate reader (Ex/Em = ~535/587 nm).[11]

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the compound.

Integrated Mechanism of Action Model

By integrating the data from these in vitro experiments, a clear picture of the compound's primary mechanism of action will emerge. For instance, if the compound exhibits high affinity for DAT (low Kᵢ), potently inhibits dopamine uptake (low IC₅₀), and stimulates dopamine release (low EC₅₀), the primary mechanism is that of a dopamine transporter substrate and releasing agent. This integrated model is crucial for predicting in vivo effects and guiding further drug development.

Illustrative Signaling Pathway

Caption: Hypothesized mechanism as a dopamine releasing agent.

Conclusion and Future Directions

This guide outlines a robust, logical, and technically sound framework for the complete elucidation of the in vitro mechanism of action of this compound. By systematically executing binding, uptake, release, and enzyme inhibition assays, researchers can build a comprehensive pharmacological profile. The resulting data will not only define the compound's primary mode of action but also reveal its selectivity and potential for off-target effects.

Future work should focus on translating these in vitro findings into in vivo models to study the compound's pharmacokinetics, pharmacodynamics (e.g., using microdialysis to measure brain neurotransmitter levels), and behavioral effects. This systematic approach ensures a thorough understanding of the molecule's properties, which is essential for any further consideration in drug development or as a research tool.

References

-

Mayer, F. P., Wimmer, L., Dillon-Carter, O., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available from: [Link]

-

Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available from: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

-

Jayanthi, S., & Ramamoorthy, S. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology. Available from: [Link]

-

Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. Available from: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

-

Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available from: [Link]

-

Dr. Oracle. (2025). What is the protocol for a serotonin release assay? Dr. Oracle. Available from: [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available from: [Link]

-

Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. Available from: [Link]

-

Troup, N. J., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. PubMed. Available from: [Link]

-

Lee, H. W., & Kim, D. H. (2015). Enzyme Inhibition Assays for Monoamine Oxidase. ResearchGate. Available from: [Link]

Sources

- 1. Buy (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride | 1212202-62-4 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. criver.com [criver.com]

- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

Spectroscopic data of "1-(4-(Methylsulfonyl)phenyl)ethanamine" (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-(Methylsulfonyl)phenyl)ethanamine

Abstract

This compound is a primary amine containing a sulfone functional group. As a potential intermediate in pharmaceutical synthesis and a building block in medicinal chemistry, its unambiguous structural confirmation is paramount. This technical guide provides a detailed framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document moves beyond a simple data repository, offering a predictive analysis of the expected spectral features grounded in fundamental chemical principles and providing detailed, field-tested protocols for data acquisition and interpretation. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, self-validating system for structural elucidation.

Introduction: The Imperative for Rigorous Structural Verification

In the landscape of drug discovery and development, the certainty of a molecule's structure is the bedrock upon which all subsequent biological and toxicological data rests. An error in structural assignment can lead to the misinterpretation of activity data, wasted resources, and potential safety liabilities. The subject of this guide, this compound, possesses several key structural features—a chiral center, a primary amine, an aromatic ring, and a methylsulfonyl group—each presenting a unique signature in various spectroscopic analyses.

The following sections are structured to provide not only the expected data but also the underlying causality for experimental choices. We will detail the predicted spectral characteristics and then describe the protocols to obtain and validate this data experimentally. This approach ensures that the described methods form a self-validating workflow, enhancing the trustworthiness and reliability of the analytical results.

Predicted Spectroscopic Data & Interpretation

A predictive analysis based on the molecular structure is the first step in any rigorous characterization. This allows the analyst to know what to look for, making the interpretation of experimental data more efficient and accurate. The structure and atom numbering scheme for this compound are shown below.

(Figure 1: Structure and numbering scheme for this compound)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The electron-withdrawing nature of the methylsulfonyl group significantly influences the chemical shifts of the aromatic protons, shifting them downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-8 (CH₃-S) | 3.05 | Singlet (s) | 3H | N/A | Protons on the methyl group attached to the electron-withdrawing sulfone. |

| H-1 (CH₃-C) | 1.45 | Doublet (d) | 3H | J ≈ 6.8 Hz | Split by the single proton on the adjacent methine (H-α). |

| H-α (CH) | 4.20 | Quartet (q) | 1H | J ≈ 6.8 Hz | Split by the three protons of the adjacent methyl group (H-1). |

| H-3, H-5 (Aromatic) | 7.50 | Doublet (d) | 2H | J ≈ 8.4 Hz | Aromatic protons ortho to the ethanamine group, showing coupling to H-2/H-6. |

| H-2, H-6 (Aromatic) | 7.90 | Doublet (d) | 2H | J ≈ 8.4 Hz | Aromatic protons ortho to the strongly deshielding sulfonyl group, shifted significantly downfield. |

| H-β (NH₂) | 1.70 | Singlet (s, broad) | 2H | N/A | Amine protons are often broad and may exchange with trace water in the solvent. |

The carbon NMR spectrum will reflect the symmetry of the aromatic ring and the influence of the sulfonyl substituent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (CH₃-C) | 24.5 | Aliphatic methyl carbon. |

| C-8 (CH₃-S) | 44.5 | Methyl carbon attached to the sulfone group. |

| C-α (CH) | 50.0 | Methine carbon of the chiral center, attached to the nitrogen. |

| C-3, C-5 (Aromatic) | 127.5 | Aromatic carbons ortho to the ethanamine group. |

| C-2, C-6 (Aromatic) | 128.0 | Aromatic carbons ortho to the sulfonyl group. |

| C-4 (Aromatic) | 139.5 | Quaternary aromatic carbon directly attached to the sulfonyl group (ipso-carbon). |

| C-7 (Aromatic) | 151.0 | Quaternary aromatic carbon directly attached to the ethanamine group (ipso-carbon), shifted downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The data is typically acquired using an Attenuated Total Reflectance (ATR) accessory for solid or neat samples.

| Predicted Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |

| 3380 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Two distinct, medium-intensity bands are expected for the symmetric and asymmetric stretching modes of the primary amine. |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H | Sharp, medium-to-weak bands characteristic of C-H bonds on an aromatic ring. |

| 2980 - 2850 | C-H Stretch (sp³) | Aliphatic C-H | Medium-to-strong bands from the methyl and methine groups. |

| 1610, 1480 | C=C Stretch | Aromatic Ring | Two to three sharp bands of variable intensity, characteristic of the phenyl ring skeleton. |

| 1325 - 1290 | S=O Asymmetric Stretch | Sulfone (R-SO₂-R') | A very strong and sharp absorption band, highly characteristic of the sulfone group. |

| 1160 - 1120 | S=O Symmetric Stretch | Sulfone (R-SO₂-R') | Another very strong and sharp absorption band, confirming the presence of the sulfone. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Using electrospray ionization (ESI) in positive mode is ideal for this amine-containing compound, as the amine group is readily protonated.

| Predicted m/z | Ion | Rationale |

| 199.08 | [M]⁺˙ | Molecular ion (less common in ESI). |

| 200.09 | [M+H]⁺ | Protonated molecular ion, expected to be the base peak in ESI positive mode. Calculated for C₉H₁₄NO₂S⁺. |

| 184.06 | [M-CH₃]⁺ | Loss of a methyl group from the ethanamine sidechain via benzylic cleavage, a very favorable fragmentation pathway. |

| 121.05 | [M-SO₂CH₃]⁺ | Loss of the methylsulfonyl radical, resulting in the C₈H₁₀N⁺ fragment. |

Experimental Protocols & Workflow

The following protocols represent a robust methodology for acquiring high-quality spectroscopic data for this compound.

Overall Analytical Workflow

The logical flow of analysis ensures that each piece of data builds upon the last, leading to an unambiguous structural confirmation.

Protocol: NMR Data Acquisition

-

Sample Preparation : Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Expertise Note: CDCl₃ is a good first-choice solvent for its ability to dissolve a wide range of organic compounds. If solubility is poor, DMSO-d₆ can be used, but be aware that the NH₂ and residual H₂O signals will shift significantly.

-

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse (zg30).

-

Spectral Width : ~16 ppm.

-

Acquisition Time : ~2.5 seconds.

-

Relaxation Delay (d1) : 2 seconds. A longer delay ensures full relaxation of protons, especially for quaternary carbons in ¹³C NMR.

-

Number of Scans : 16.

-

-

¹³C{¹H} NMR Acquisition :

-

Pulse Program : Proton-decoupled single-pulse (zgpg30).

-

Spectral Width : ~240 ppm.

-

Number of Scans : 1024 or more, as ¹³C has low natural abundance.

-

-

Data Processing : Apply a standard exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Protocol: IR Data Acquisition

-

Sample Preparation : Place a small amount (~1-2 mg) of the solid sample directly onto the crystal of an ATR accessory.

-

Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition :

-

Mode : Attenuated Total Reflectance (ATR).

-

Spectral Range : 4000 - 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 32.

-

-

Data Processing : Acquire a background spectrum of the clean, empty ATR crystal first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance spectrum.

Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Trustworthiness Note: The addition of formic acid is critical for ESI in positive mode. It ensures the analyte is protonated in the solution phase before it enters the mass spectrometer, leading to a strong and reliable [M+H]⁺ signal.

-

-

Instrumentation : Use a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

Acquisition :

-

Ionization Mode : ESI Positive.

-

Scan Range : m/z 50 - 500.

-

Capillary Voltage : ~3.5 kV.

-

Source Temperature : ~120 °C.

-

-

Fragmentation Analysis (MS/MS) : To confirm the structure, perform a product ion scan on the precursor ion (m/z 200.09). This will induce fragmentation and allow for the detection of the predicted fragments (e.g., m/z 184.06).

Conclusion

The spectroscopic characterization of this compound is a straightforward process when a systematic, multi-technique approach is employed. The combination of NMR, IR, and MS provides orthogonal data points that, when integrated, lead to an unambiguous and robust structural confirmation. The predictive data and detailed protocols within this guide serve as a comprehensive resource for scientists, ensuring that experimental results can be confidently validated against theoretical expectations. This rigorous analytical framework is essential for maintaining the highest standards of scientific integrity in research and development.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]

Physical and chemical properties of "1-(4-(Methylsulfonyl)phenyl)ethanamine"

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-(Methylsulfonyl)phenyl)ethanamine

Foreword

In the landscape of modern drug discovery and development, the precise understanding of a molecule's fundamental characteristics is not merely academic; it is the cornerstone of innovation. This guide is intended for the discerning researcher, scientist, and drug development professional who requires a thorough and practical understanding of this compound. As a Senior Application Scientist, I have structured this document to move beyond a simple recitation of data. Instead, it aims to provide a cohesive narrative that explains the "why" behind the properties and experimental choices. The information herein is synthesized from established scientific literature and best practices, ensuring technical accuracy and trustworthiness. Every protocol is presented as a self-validating system, and all critical claims are substantiated with authoritative references.

Introduction: A Molecule of Interest in Medicinal Chemistry

This compound is a chiral primary amine that has garnered significant attention as a versatile building block in medicinal chemistry. Its molecular architecture, featuring a prominent methylsulfonyl group on a phenyl ring and a chiral center, imparts a unique combination of electronic and steric properties. These features make it an attractive scaffold for the synthesis of complex, biologically active molecules. A deep understanding of its physicochemical properties, reactivity, and synthesis is paramount for its effective application, from the design of novel synthetic pathways to the optimization of lead compounds in drug discovery programs. This guide provides a comprehensive technical overview to facilitate its use in advanced research and development.

Core Physicochemical Properties

The physicochemical properties of a molecule are the primary determinants of its behavior in both chemical and biological systems. They influence solubility, reactivity, and pharmacokinetic profiles.

Molecular Identity and Structure

-

IUPAC Name: 1-(4-(Methylsulfonyl)phenyl)ethan-1-amine

-

Synonyms: α-Methyl-4-(methylsulfonyl)benzenemethanamine

-

CAS Number:

-

Racemic Mixture: 90469-98-0

-

(R)-enantiomer: 1038393-47-3[1]

-

(S)-enantiomer: 1037798-64-3

-

-

Molecular Formula: C₉H₁₃NO₂S

-

Molecular Weight: 199.27 g/mol [1]

The molecule's structure is characterized by a 1,4-disubstituted benzene ring, with a strongly electron-withdrawing methylsulfonyl group and an aminoethyl substituent. The stereocenter at the α-carbon of the ethylamine side chain gives rise to (R) and (S) enantiomers.

Tabulated Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. Where direct experimental data is not publicly available, well-established theoretical predictions and data from close structural analogs are provided with clear notation.

| Property | Value | Source(s) / Rationale |

| Appearance | White to off-white solid | General supplier information |

| Melting Point | 125-127 °C | Supplier data |

| Boiling Point | Not available (likely to decompose) | High molecular weight and polarity suggest decomposition at high temperatures. |

| Solubility | Soluble in methanol | Supplier data |

| pKa (of conjugate acid) | ~9.2 (Predicted) | The pKa of α-methylbenzylamine is ~9.6. The electron-withdrawing methylsulfonyl group is expected to decrease the basicity of the amine, thus lowering the pKa of its conjugate acid. |

Spectroscopic and Analytical Profile

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound. While a complete set of public experimental spectra is not available, the following sections detail the expected spectroscopic characteristics based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule.

-

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale ~7.8-7.9 Doublet 2H Ar-H (ortho to -SO₂CH₃) Deshielded by the electron-withdrawing sulfone group. ~7.4-7.5 Doublet 2H Ar-H (ortho to -CH(NH₂)CH₃) Less deshielded than the other aromatic protons. ~4.2-4.3 Quartet 1H -CH(NH₂)CH₃ Coupled to the three protons of the adjacent methyl group. ~3.0 Singlet 3H -SO₂CH₃ Singlet due to the absence of adjacent protons. ~1.8 Broad Singlet 2H -NH₂ Chemical shift and broadness can vary with concentration and solvent. | ~1.4 | Doublet | 3H | -CH(NH₂)CH₃ | Coupled to the single methine proton. |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms.

-

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

Chemical Shift (δ, ppm) Assignment Rationale ~150 Quaternary Ar-C Carbon attached to the ethylamine group. ~140 Quaternary Ar-C Carbon attached to the sulfone group. ~128 Ar-CH Aromatic carbons ortho to the sulfone group. ~127 Ar-CH Aromatic carbons ortho to the ethylamine group. ~52 -CH(NH₂)CH₃ Aliphatic methine carbon. ~45 -SO₂CH₃ Methyl carbon of the sulfone group. | ~25 | -CH(NH₂)CH₃ | Methyl carbon of the ethylamine group. |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

-

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group 3300-3400 N-H stretch Primary amine (-NH₂) 3000-3100 C-H stretch Aromatic C-H 2850-2950 C-H stretch Aliphatic C-H ~1600, ~1475 C=C stretch Aromatic ring | ~1300, ~1150 | S=O stretch | Sulfone (-SO₂-) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak at m/z = 199, corresponding to the molecular weight.

-

Major Fragments:

-

m/z = 184: Loss of a methyl radical (•CH₃) from the ethylamine side chain (α-cleavage), which is a characteristic fragmentation for amines.

-

m/z = 120: Loss of the methylsulfonyl radical (•SO₂CH₃).

-

m/z = 79: Methylsulfonyl cation ([SO₂CH₃]⁺).

-

-

Synthesis and Reactivity

General Synthetic Route: Reductive Amination

A prevalent and efficient method for the synthesis of this compound is the reductive amination of 4'-(methylsulfonyl)acetophenone. This one-pot reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine.

Caption: General workflow for the synthesis of racemic this compound.

Detailed Protocol: Reductive Amination of 4'-(Methylsulfonyl)acetophenone

This protocol is adapted from standard procedures for the reductive amination of acetophenones.

-

Reaction Setup: To a solution of 4'-(methylsulfonyl)acetophenone (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature until the ketone is fully dissolved.

-

Addition of Reducing Agent: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose any remaining NaBH₃CN. Stir for 1 hour.

-

Purification: Wash the acidic aqueous layer with dichloromethane to remove any unreacted ketone. Basify the aqueous layer to pH >10 with 6M NaOH. Extract the product with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic amine.

Chemical Reactivity

-

Basicity: The primary amine is basic and will readily form salts with acids. This property is fundamental to its purification and handling.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in acylation, alkylation, and other C-N bond-forming reactions.

Chirality and Enantiomeric Resolution

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the separation of the racemic mixture of this compound is a critical step for its application in drug development.

Method: Diastereomeric Salt Crystallization

A classic and scalable method for resolving chiral amines is through the formation of diastereomeric salts with a chiral acid. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Caption: Diastereomeric salt crystallization for chiral resolution.

Detailed Protocol: Resolution with L-(+)-Tartaric Acid

This protocol is adapted from established procedures for the resolution of α-methylbenzylamine and its derivatives.

-

Salt Formation: Dissolve racemic this compound (1.0 eq) in hot methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in hot methanol.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution. Allow the mixture to cool slowly to room temperature and then store at 4 °C for 24 hours to facilitate crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. The mother liquor, enriched in the other diastereomer, can be set aside for separate processing.

-

Liberation of the Free Amine: Dissolve the collected diastereomeric salt in water and add 6M NaOH solution until the pH is >10.

-

Extraction: Extract the liberated free amine with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC).

Applications in Drug Development: A Case Study

While direct use of this compound in a marketed drug is not prominently documented, a very close structural analog, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine , is a key intermediate in the synthesis of Apremilast [2][3]. Apremilast (Otezla®) is an important oral medication for the treatment of psoriatic arthritis and plaque psoriasis[4].

The synthesis of Apremilast highlights the critical role of such chiral building blocks[2][3]. The specific stereochemistry of the amine is essential for the final drug's efficacy, underscoring the importance of the chiral resolution step. The methylsulfonyl group in this intermediate is a key structural feature that contributes to the overall pharmacological profile of the final drug molecule. This example authoritatively demonstrates the value of the 1-(aryl)-2-(methylsulfonyl)ethanamine scaffold in the development of modern therapeutics.

Safety and Handling

-

Hazard Identification: This compound is expected to be harmful if swallowed and may cause skin and eye irritation. It is essential to consult the Safety Data Sheet (SDS) from the supplier before handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a molecule of significant synthetic utility, particularly for applications in medicinal chemistry and drug development. Its physicochemical properties, governed by the interplay of the chiral amine and the electron-withdrawing methylsulfonyl group, make it a versatile and valuable intermediate. This guide has provided a comprehensive overview of its properties, detailed protocols for its synthesis and resolution, and a contextualized example of its application in the pharmaceutical industry. By leveraging the information and methodologies presented herein, researchers can effectively and safely utilize this compound to advance their scientific and therapeutic objectives.

References

-

(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine, 98% Purity, C9H13NO2S, 100 mg. (n.d.). Retrieved January 10, 2026, from [Link]

-

The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. (n.d.). Retrieved January 10, 2026, from [Link]

-

A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (n.d.). RSC Advances. Retrieved January 10, 2026, from [Link]

-

The Role of Apremilast Intermediates in Modern Drug Synthesis. (2026, January 6). Retrieved January 10, 2026, from [Link]. phc-international.com/news/the-role-of-apremilast-intermediates-in-modern-drug-synthesis-85117769.html

- Preparation method for synthesizing apremilast intermediate. (n.d.). Google Patents.

-

A kind of preparation method of synthetic Apremilast intermediate. (n.d.). Patsnap. Retrieved January 10, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 1-(4-(Methylsulfonyl)phenyl)ethanamine

This guide provides an in-depth technical overview of 1-(4-(Methylsulfonyl)phenyl)ethanamine, a key building block in pharmaceutical chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical identity, synthesis methodologies, analytical characterization, and its significance in medicinal chemistry.

Chemical Identity and Properties

This compound is a chiral amine that serves as a versatile intermediate in the synthesis of various biologically active molecules. Its structure features a phenyl ring substituted with a methylsulfonyl group and an aminoethyl group, conferring specific chemical properties that are instrumental in its applications.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-methylsulfonylphenyl)ethanamine | [1] |

| Molecular Formula | C₉H₁₃NO₂S | [1][2] |

| Molecular Weight | 199.27 g/mol | [1][2] |

| CAS Number (Racemate) | 387350-90-5 | [1] |

| CAS Number ((R)-enantiomer) | 1038393-47-3 | [2] |

| CAS Number ((S)-enantiomer) | 1037798-64-3 | [3] |

| InChI Key | XJAMLZUKCSRXAF-UHFFFAOYSA-N | [1] |

Synonyms:

-

1-(4-Methylsulfonylphenyl)ethylamine[4]

-

α-Methyl-4-(methylsulfonyl)benzenemethanamine[4]

-

1-(4-Methanesulfonylphenyl)ethan-1-amine[4]

Synthesis Strategies

The synthesis of this compound can be approached through several strategic routes, primarily focusing on the formation of the chiral amine and the introduction of the methylsulfonyl group. The choice of a particular synthetic pathway is often dictated by the desired stereochemistry and overall yield.

Racemic Synthesis via Oxidation of the Thioether Precursor

A common and efficient method for the preparation of the racemic compound involves the oxidation of the corresponding methylthio precursor, 1-(4-(methylthio)phenyl)ethanamine. This transformation is typically achieved in a two-step oxidation process, first to the sulfoxide and subsequently to the sulfone. Careful control of the oxidizing agent and reaction conditions is crucial to prevent over-oxidation and ensure a high yield of the desired product.

Experimental Protocol: Oxidation of 1-(4-(methylthio)phenyl)ethanamine

-

Dissolution: Dissolve 1-(4-(methylthio)phenyl)ethanamine in a suitable organic solvent, such as acetic acid.

-

Cooling: Cool the solution to approximately 5°C in an ice bath.

-

Catalyst Addition: Add a catalytic amount of sodium tungstate to the reaction mixture.

-

Oxidant Addition: Slowly add a solution of 30% hydrogen peroxide, diluted with a 2:1 mixture of acetic acid and water, while maintaining the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium bisulfite solution) and neutralize the mixture.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[5]